molecular formula C23H16ClNO4 B11120817 1-(3-Chlorophenyl)-2-(furan-2-ylmethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3-Chlorophenyl)-2-(furan-2-ylmethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11120817
M. Wt: 405.8 g/mol
InChI Key: KGAXAIYACQXVNW-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-2-(furan-2-ylmethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-2-(furan-2-ylmethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The starting materials often include 3-chlorophenyl derivatives, furan-2-ylmethyl compounds, and chromeno[2,3-c]pyrrole precursors. Common synthetic routes may involve:

    Condensation Reactions: Combining the 3-chlorophenyl and furan-2-ylmethyl groups with the chromeno[2,3-c]pyrrole core.

    Cyclization Reactions: Forming the chromeno[2,3-c]pyrrole ring system through intramolecular cyclization.

    Functional Group Transformations: Introducing or modifying functional groups to achieve the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes:

    Catalysis: Using catalysts to increase reaction efficiency and yield.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-2-(furan-2-ylmethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations and modifications.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

In medicinal chemistry, this compound could be explored for drug development, targeting specific diseases or conditions.

Industry

In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-2-(furan-2-ylmethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with molecular targets and pathways. This may include:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating receptor activity to produce therapeutic effects.

    Affecting Cellular Pathways: Influencing cellular signaling pathways to alter cell behavior.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and ring systems, which may confer unique biological activities and chemical properties.

Properties

Molecular Formula

C23H16ClNO4

Molecular Weight

405.8 g/mol

IUPAC Name

1-(3-chlorophenyl)-2-(furan-2-ylmethyl)-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C23H16ClNO4/c1-13-7-8-18-17(10-13)21(26)19-20(14-4-2-5-15(24)11-14)25(23(27)22(19)29-18)12-16-6-3-9-28-16/h2-11,20H,12H2,1H3

InChI Key

KGAXAIYACQXVNW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CC4=CC=CO4)C5=CC(=CC=C5)Cl

Origin of Product

United States

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